molecular formula C16H14N4O2S2 B2944990 4-(((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide CAS No. 836664-70-1

4-(((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2944990
CAS No.: 836664-70-1
M. Wt: 358.43
InChI Key: ALWITTBAWQKQMK-UHFFFAOYSA-N
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Description

4-(((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)-N-(thiazol-2-yl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidinone ring, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with thiazol-2-amine under specific conditions to form the final product[_{{{CITATION{{{_1{Synthesis of 2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl ....

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors and controlled environments to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of different substituted pyrimidinones or benzamides.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzamide

  • 4-(((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoic acid

  • 4-(((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)methyl)aniline

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-10-8-13(21)19-16(18-10)24-9-11-2-4-12(5-3-11)14(22)20-15-17-6-7-23-15/h2-8H,9H2,1H3,(H,17,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWITTBAWQKQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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